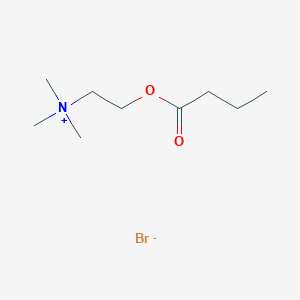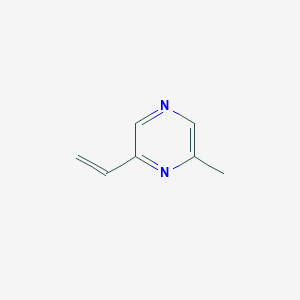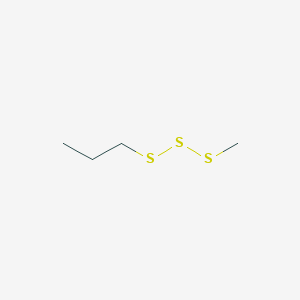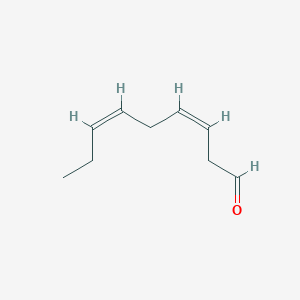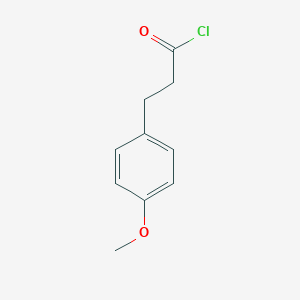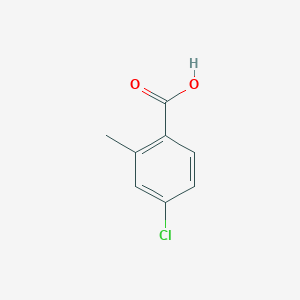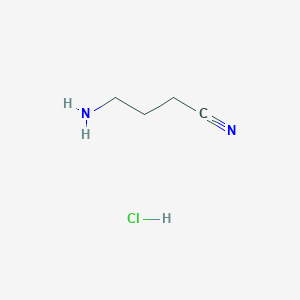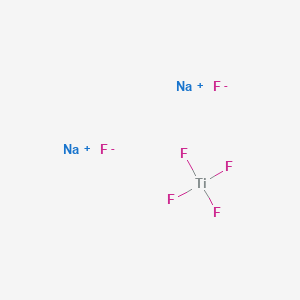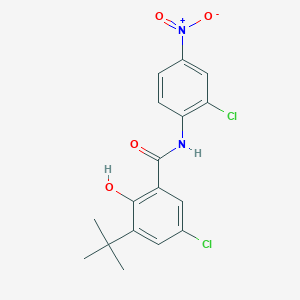
Ruthenium, trichloronitrosyl-
Descripción general
Descripción
Ruthenium, trichloronitrosyl- complexes are coordination compounds that include ruthenium metal center bonded to a nitrosyl ligand (NO) and three chloride ligands. These complexes have been extensively studied due to their interesting structural properties and potential applications in catalysis and medicinal chemistry. The nitrosyl ligand in these complexes can adopt different bonding modes and oxidation states, which significantly influences the reactivity and properties of the complexes .
Synthesis Analysis
The synthesis of ruthenium nitrosyl complexes often involves transmetalation from silver carbene complexes or stepwise synthetic procedures starting from ruthenium chloride precursors. For instance, ruthenium(II) nitrosyl complexes with pyridine-functionalized N-heterocyclic carbenes were prepared by transmetalation from corresponding silver carbene complexes . Another approach includes the sequential pathways from a chloro precursor to an acetonitrile complex, then to a nitro complex, and finally to the nitrosyl complex . These methods allow for the preparation of complexes with various ligands, which can significantly affect the properties and reactivity of the resulting ruthenium nitrosyl complexes.
Molecular Structure Analysis
The molecular structure of ruthenium nitrosyl complexes is characterized by the coordination of the nitrosyl ligand to the ruthenium center. The NO ligand can be linearly coordinated in a NO+ form or bent in a NO- form, depending on the oxidation state and the electronic environment provided by the other ligands and the metal center. Single-crystal X-ray crystallography and DFT calculations have been used to determine the structures of these complexes, revealing localized linear and bent geometries for the NO ligands . The π-accepting strength of co-ligands and the electronic structure of the ruthenium center play a crucial role in defining the geometry and reactivity of the nitrosyl ligand.
Chemical Reactions Analysis
Ruthenium nitrosyl complexes exhibit a variety of chemical reactions, including catalytic activities in transfer hydrogenation of ketones, oxygenation of alkanes, and oxidative cyanation of tertiary amines . The reactivity of these complexes can be tuned by modifying the ligands, which affects the electronic properties of the metal center and the NO ligand. For example, the ruthenium nitrosyl complexes with pyridine-functionalized N-heterocyclic carbenes show catalytic activity in transfer hydrogenation reactions . Additionally, the ruthenium nitrosyl complexes can undergo photolytic cleavage of the Ru-NO bond, releasing NO, which can bind to biological targets such as myoglobin .
Physical and Chemical Properties Analysis
The physical and chemical properties of ruthenium nitrosyl complexes are influenced by the nature of the ligands and the bonding mode of the nitrosyl group. The stretching frequency of the NO ligand, observed in infrared spectroscopy, provides information about the electron density at the nitrosyl and the degree of back-donation from the metal center . The redox properties of these complexes are also of interest, as they can undergo reversible oxidation and reduction, which is important for their catalytic and biological activities . NMR spectroscopy and electrochemical studies provide further insights into the electronic structure and stability of these complexes .
Aplicaciones Científicas De Investigación
Anticancer Activities of Ruthenium Compounds
Ruthenium compounds, specifically mononuclear Ruthenium(II) coordination complexes, have been extensively researched for their anticancer activities. These complexes are considered potential drug candidates due to their reduced toxicity and ability to be tolerated in vivo compared to platinum-based complexes. Ruthenium offers varied oxidation states and different mechanisms of action, with ligand substitution kinetics advantageous for biological applications. Studies highlight the cytotoxic profiles of several ruthenium compounds, such as NAMI-A, KP1019, NKP-1339, and organometallic ruthenium(II) compounds, showcasing their promise in the field of anticancer agents (Motswainyana & Ajibade, 2015).
Catalytic Applications of Ruthenium Nanoparticles
Ruthenium metal nanoparticles have emerged as potent catalysts due to their excellent performance in various catalytic reactions, including reduction, oxidation, Fischer-Tropsch synthesis, C-H activation, CO2 transformation, and hydrogen production. The unique properties of ruthenium nanoparticles, such as high surface area and significant catalytic performance, make them valuable for nanochemistry and catalytic processes. The review of recent advancements in this area underscores the potential of ruthenium nanoparticles as versatile catalysts in solution for a wide range of reactions (Axet & Philippot, 2020).
Ruthenium in Nuclear Safety
In the context of nuclear safety, the behavior of ruthenium during severe accidents in pressurized water reactors is of significant interest. Ruthenium can form volatile oxide compounds under highly oxidizing conditions, posing chemical and radiotoxic hazards. Literature reviews focusing on ruthenium oxides' properties and their interactions with containment surfaces are critical for understanding ruthenium's behavior in nuclear accidents. This knowledge is essential for accurately predicting ruthenium's impact and assessing the potential source term of ruthenium in such scenarios (Mun, Cantrel, & Madic, 2006).
Ruthenium Complexes in Nonlinear Optical (NLO) Applications
Ruthenium complexes have been identified as promising candidates for nonlinear optical (NLO) applications due to their large, switchable hyperpolarizabilities. These complexes can exhibit significant molecular NLO responses, making them suitable for various NLO materials and devices. The diversity of ruthenium chemistry allows for a wide range of chromophoric structures, facilitating the exploration of quadratic and cubic NLO effects and the potential for redox-induced switching of NLO behaviors (Coe, 2006).
Direcciones Futuras
Ruthenium-nitrosyl complexes are being studied for their potential as anticancer drugs . They are also being investigated for their potential applications in data storage, photochromic or photomagnetic materials, and even non-linear optics . Another promising route is the use of small-scale synthesis processes that are powered by renewable electricity .
Propiedades
IUPAC Name |
nitroxyl anion;trichlororuthenium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.NO.Ru/c;;;1-2;/h3*1H;;/q;;;-1;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZBQMRLQLDFJT-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N-]=O.Cl[Ru](Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3NORu- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2066436 | |
| Record name | Ruthenium, trichloronitrosyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2066436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ruthenium, trichloronitrosyl- | |
CAS RN |
18902-42-6 | |
| Record name | Trichloronitrosylruthenium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018902426 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ruthenium, trichloronitrosyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ruthenium, trichloronitrosyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2066436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trichloronitrosylruthenium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.758 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





